N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide
Description
N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide is a piperazine-carbothioamide derivative characterized by a fluorophenyl group at the 4-position of the piperazine ring and a cyano-substituted difluoromethoxy phenyl group at the carbothioamide terminus.
Properties
IUPAC Name |
N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c20-15-3-1-2-4-16(15)25-7-9-26(10-8-25)19(28)24-14-6-5-13(12-23)17(11-14)27-18(21)22/h1-6,11,18H,7-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRUFAUONUAUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=C(C=C3)C#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H17F3N4OS
- Molecular Weight : 392.42 g/mol
- CAS Number : 637325-34-9
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of piperazine have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that a related piperazine compound significantly inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity against resistant cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain piperazine derivatives possess strong antifungal and antibacterial activities. A related study found that derivatives exhibited potent activity against several pathogenic fungi and bacteria, highlighting their potential as therapeutic agents in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Inducing Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancerous cells.
- Modulating Signal Transduction : The interaction with various signaling pathways can alter cellular responses, enhancing therapeutic efficacy.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on L929 fibroblast cells. The results indicated an IC50 value of approximately 30 µM, demonstrating significant cytotoxicity at higher concentrations .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was tested against various bacterial strains. The findings showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17F3N4OS |
| Molecular Weight | 392.42 g/mol |
| CAS Number | 637325-34-9 |
| Anticancer IC50 | ~30 µM |
| Antimicrobial MIC | 15 µg/mL (Staphylococcus aureus) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities
The compound shares a piperazine-carbothioamide backbone with several analogs, but its activity and physicochemical properties are modulated by substituent variations. Key analogs include:
4-(2-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (Compound 19)
- Structural Differences: Replaces the 4-cyano-3-(difluoromethoxy)phenyl group with a 4-trifluoromethylphenyl group.
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
- Structural Differences : Substitutes the fluorophenyl group with a chlorinated trifluoromethylpyridinyl group and uses a methoxypyridinyl terminal group.
- The pyridinyl groups likely enhance target specificity compared to purely phenyl-based analogs .
YM580 (4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide)
- Structural Differences : Replaces carbothioamide with carboxamide and introduces methyl groups on the piperazine ring.
- Implications : Carboxamide derivatives generally exhibit reduced hydrogen-bonding capacity compared to carbothioamides, which may affect receptor interactions. YM580 showed potent antiandrogenic activity (ED₅₀ = 2.2 mg/kg/day) due to optimized steric and electronic properties .
Substituent Effects on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
